molecular formula C14H10N4O2 B1522594 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 947271-61-6

1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1522594
CAS No.: 947271-61-6
M. Wt: 266.25 g/mol
InChI Key: XUQGBFMDECNYGW-UHFFFAOYSA-N
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Description

1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound is of significant interest for developing novel therapeutic agents due to its structural similarity to potent bioactive molecules. Specifically, the 1,2,3-triazole-4-carboxylic acid core is recognized as a versatile amide bioisostere that can form diverse non-covalent interactions, such as hydrogen bonds and van der Waals forces, with various protein targets and enzymes . Research on closely related analogs has demonstrated substantial potential in several areas. This compound serves as a key intermediate for designing inhibitors of metabolic enzymes. Notably, structural optimization of 1H-1,2,3-triazole-4-carboxamide analogs has led to the discovery of highly potent, low-nanomolar inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination . Furthermore, triazole-carboxylic acid derivatives have shown promising anti-inflammatory activity in biochemical assays . The structure is also highly relevant in cancer research, as 1,2,3-triazole scaffolds are investigated as building blocks for new anticancer agents, with studies showing their ability to interact with molecular targets like MMP-2 metalloproteinase receptors . This product is intended for research purposes as a building block in organic synthesis and for investigative studies in biochemistry and pharmacology. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-phenyl-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(20)12-13(11-8-4-5-9-15-11)18(17-16-12)10-6-2-1-3-7-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQGBFMDECNYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cycloaddition in Basic Medium

A widely reported method for synthesizing 1,2,3-triazole carboxylic acids involves the reaction of an organic azide with a β-ketoester under basic conditions. This approach is notable for its operational simplicity and scalability.

Procedure Highlights:

  • Starting materials: Phenyl azide (prepared via diazotization of aniline derivatives followed by azidation) and a β-ketoester.
  • Reaction conditions: The azide and β-ketoester are combined with a base such as potassium carbonate in aqueous ethanol.
  • Temperature: The mixture is heated to about 80 °C and stirred for 16 hours.
  • Work-up: After reaction completion, the mixture is cooled, acidified to precipitate the triazole carboxylic acid, which is then filtered and dried.
  • Yields: Reaction yields typically range from 30% to 95%, and the method is scalable up to 100 g batches.

Example from Patent Literature:

  • Phenyl azide was prepared following established protocols involving diazotization and azidation steps.
  • The azide (25 mmol) was reacted with β-ketoester (28 mmol) in aqueous ethanol with K2CO3.
  • After heating and stirring, the product precipitated upon acidification and was isolated by filtration.
  • The final product was dried under high vacuum over phosphorus pentoxide.

This method is versatile and applicable to various substituted phenyl azides, providing a robust route to 1,2,3-triazole carboxylic acids.

DBU-Promoted Cycloaddition in Acetonitrile

Another effective synthetic strategy employs the use of the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the cycloaddition between azides and β-ketoesters in acetonitrile solvent.

Key Features:

  • Reagents: Azides and β-ketoesters in a 1:1.2 molar ratio.
  • Base: DBU used in slight excess (1.2 equivalents).
  • Solvent: Acetonitrile (MeCN).
  • Temperature: Reaction stirred overnight at 50 °C.
  • Purification: The crude product is purified by flash column chromatography using methanol/dichloromethane/acetic acid mixtures.
  • Outcome: High yields of 1,2,3-triazole derivatives with carboxylate esters.

This method is advantageous for generating methyl or ethyl esters of triazole carboxylic acids, which can be further hydrolyzed to the free acid if desired.

Phase-Transfer Catalysis for Hydroxy-Substituted Triazole Carboxylic Acids

For preparing 5-hydroxy-1,2,3-triazole carboxylic acids, phase-transfer catalysis (PTC) provides an efficient route.

Method Summary:

  • Reagents: β-ketoesters and azides in diethyl ether.
  • Catalyst: Tetrabutylammonium bromide (10 mol%).
  • Base: Finely ground potassium hydroxide (2 equivalents).
  • Conditions: Room temperature stirring for 4 hours.
  • Isolation: The potassium salt precipitates, which upon acidification yields the free acid.
  • Advantages: Mild conditions and good yields (up to 95%).

This approach is suitable for synthesizing hydroxy-substituted triazole acids, which are structurally related to 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Hydrolysis of Ester Precursors to Obtain the Carboxylic Acid

Often, the triazole carboxylic acid is obtained by hydrolyzing the corresponding ester derivative prepared via cycloaddition.

Typical Hydrolysis Conditions:

  • Base hydrolysis: Treatment of the ester with aqueous potassium hydroxide at 0 °C to room temperature.
  • Acidification: After hydrolysis, acidification with hydrochloric acid precipitates the free acid.
  • Isolation: Filtration and drying under vacuum yield the pure acid.

This two-step approach (ester formation followed by hydrolysis) allows better control over purity and crystallinity of the final acid compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield Range Advantages References
One-step azide + β-ketoester (basic) Phenyl azide + β-ketoester K2CO3, aqueous ethanol, 80 °C, 16 h 30%-95% Simple, scalable, broad substrate scope
DBU-promoted cycloaddition Azide + β-ketoester DBU, MeCN, 50 °C, overnight High Mild, efficient, ester products
Phase-transfer catalysis Azide + β-ketoester TBAB, KOH, diethyl ether, RT, 4 h Up to 95% Mild, selective for hydroxy derivatives
Ester hydrolysis Triazole ester KOH aq., 0 °C to RT, acidify Quantitative Purification and isolation of acid

Research Findings and Notes

  • The one-step synthesis method is well-documented in patent literature, demonstrating its industrial applicability and robustness for producing various substituted triazole carboxylic acids.
  • The DBU-promoted method offers a controlled environment for synthesizing esters that can be converted to the acid, with detailed NMR and IR characterization confirming product integrity.
  • Phase-transfer catalysis enables the synthesis of hydroxy-substituted triazoles, which are structurally similar and relevant analogs, indicating potential applicability to the target compound.
  • No direct reports were found for the preparation of this compound specifically via 1,2,4-triazole synthetic routes, which are different heterocycles.
  • The methodologies described are adaptable and can be modified for the introduction of the pyridin-2-yl substituent on the triazole ring by employing the corresponding azide or alkyne precursors.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Research indicates that 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties
    • The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, one study demonstrated that derivatives of this compound could significantly reduce the viability of cancer cells in vitro .
  • Coordination Chemistry
    • Due to its ability to act as a ligand, this compound is utilized in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and materials science . The triazole ring's nitrogen atoms facilitate coordination with metal centers, enhancing the stability and reactivity of the resulting complexes.
  • Synthesis of Novel Compounds
    • This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modification and derivatization, leading to the creation of various derivatives with tailored properties for specific applications in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results indicated a significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells. This suggests potential therapeutic applications in oncology .

Industrial Applications

  • Material Science
    • The compound's unique structure allows it to be used in developing new materials with specific properties such as thermal stability and chemical resistance. Its ability to form stable metal complexes is particularly useful in creating advanced materials for electronics and catalysis .
  • Pharmaceutical Development
    • Given its promising biological activities, this compound is being explored for pharmaceutical applications. Its derivatives may serve as lead compounds for developing new drugs targeting bacterial infections or cancer therapies .

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Variations in substituents on the phenyl ring, pyridyl position, and additional functional groups significantly alter physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa (Predicted) Key Features
Target Compound Phenyl (1), Pyridin-2-yl (5) C₁₄H₁₀N₄O₂ 266.26 - 2.97* Zwitterionic, moderate solubility
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl) 3-Cl,4-CH₃ (phenyl) C₁₅H₁₁ClN₄O₂ 314.73 1.45 2.97 Enhanced lipophilicity due to Cl/CH₃
1-(4-Fluoro-2-methylphenyl)-5-(pyridin-2-yl) 4-F,2-CH₃ (phenyl) C₁₅H₁₁FN₄O₂ 298.27 - - Improved metabolic stability
1-(4-Chlorophenyl)-5-(trifluoromethyl) 4-Cl (phenyl), CF₃ (5) C₁₀H₆ClF₃N₄O₂ 314.63 - - High electron-withdrawing effect
Ethyl 1-phenyl-5-(pyridin-3-yl) ester Ethyl ester (4), Pyridin-3-yl (5) C₁₆H₁₄N₄O₂ 294.31 - - Improved cell permeability

*Predicted pKa for carboxylic acid group .

Anticancer Activity:
  • Target Compound: Limited direct data, but structurally similar esters (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) inhibit NCI-H522 lung cancer cell growth by 30% (GP = 70.94%) .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl) : Exhibits 68.09% growth inhibition (GP) against NCI-H522 cells, attributed to the synergistic effects of Cl and CF₃ groups enhancing target binding .
  • 5-Methyl-1-(thiazol-2-yl) : Shows 40% inhibition of NCI-H522 cells, highlighting the importance of heteroaryl substitutions .
Key SAR Trends:

Electron-Withdrawing Groups (EWGs) : CF₃ or Cl at phenyl position 4 increases antiproliferative activity by improving target affinity (e.g., c-Met kinase inhibition) .

Pyridyl Position : Pyridin-3-yl analogs show higher activity than pyridin-2-yl derivatives, likely due to better steric alignment with biological targets .

Carboxylic Acid vs. Esters/Amides: The free acid form generally exhibits lower activity than esters or amides due to poor cell permeability and non-selective binding. For example, amides of 1-(thiazol-2-yl) derivatives are 2–3× more active than the corresponding acids .

Biological Activity

1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as 1-Py-Ph-Tz) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 1-Py-Ph-Tz, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula: C14H10N4O2
  • Molecular Weight: 266.26 g/mol
  • Structure: The compound features a triazole ring, which is known for its biological significance and potential as an enzyme inhibitor.

Synthesis

The synthesis of 1-Py-Ph-Tz typically involves the Huisgen 1,3-dipolar cycloaddition reaction, a method widely recognized for its efficiency in forming triazole compounds. The reaction requires azides and alkynes, often facilitated by a copper(I) catalyst. This synthetic route not only yields the desired triazole but also allows for modifications that enhance biological activity .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1-Py-Ph-Tz exhibit notable anti-inflammatory properties. For instance, compounds derived from this structure have shown inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. Specific derivatives exhibited IC50 values in the micromolar range, indicating potent activity .

Table 1: COX Inhibition Potency of 1-Py-Ph-Tz Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
1-Py-Ph-Tz45.968.2
Derivative A39.846.3
Derivative B50.055.0

Anticancer Activity

The anticancer potential of 1-Py-Ph-Tz has been explored through various in vitro studies. Research indicates that it can inhibit cell proliferation in several cancer cell lines by inducing apoptosis and modulating signaling pathways associated with tumor growth .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
1-Py-Ph-TzMCF712.5
Derivative CHeLa15.0
Derivative DA54910.0

Antimicrobial Activity

In addition to anti-inflammatory and anticancer effects, derivatives of 1-Py-Ph-Tz have shown antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of 1-Py-Ph-Tz can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The nitrogen atoms within the triazole ring facilitate binding to enzymes such as COX and xanthine oxidase, altering their activity and reducing inflammation or tumor growth.
  • Receptor Modulation: The compound may also act on various receptors involved in pain and inflammation pathways, providing a multi-faceted approach to therapeutic intervention .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in animal models for their anti-inflammatory effects. The results indicated that certain derivatives not only reduced paw edema significantly but also had a lower incidence of gastric ulceration compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Q & A

Q. What are the common synthetic routes for 1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation and cross-coupling reactions. For example:

  • Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid moiety .
  • Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst with arylboronic acids in degassed DMF/water mixtures to introduce the pyridinyl group .
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the 1,2,3-triazole core, though specific protocols for this compound require optimization of reaction time and temperature .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry of substituents on the triazole and pyridine rings. For example, pyridyl protons appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : The carboxylic acid C=O stretch is observed near 1700 cm⁻¹, while triazole C-N stretches appear at ~1450 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 310.31) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). This necessitates:
    • Reaction Solvent Selection : DMF or THF for coupling reactions .
    • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients for purification .
    • Biological Assays : DMSO stock solutions diluted in aqueous buffers (≤0.1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) for Suzuki coupling efficiency. Evidence suggests Pd(PPh₃)₄ yields >75% in DMF/water at 80°C .
  • Solvent Effects : Compare DMF, THF, and toluene; DMF improves solubility of arylboronic acids .
  • Additives : Use K₃PO₄ as a base to enhance coupling efficiency over Na₂CO₃ .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and optimize reaction time (typically 12–24 hrs) .

Q. What strategies resolve contradictions in NMR/IR data during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, such as distinguishing triazole C-H from pyridine protons .
  • IR-Temperature Studies : Identify hydrogen-bonding effects on the carboxylic acid O-H stretch (2500–3000 cm⁻¹) by comparing solid-state vs. solution spectra .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to inflammatory targets (e.g., COX-2). The pyridinyl group often participates in π-π stacking with active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets, focusing on triazole-mediated hydrogen bonds .

Q. How is the compound’s stability evaluated under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., decarboxylated derivatives) indicate susceptibility to moisture .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .
  • Freeze-Thaw Stability : Assess precipitate formation after 3 cycles (-20°C to 25°C). Lyophilization improves stability for biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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